3-Bromo-5-metoxibenzamida

Descripción general

Descripción

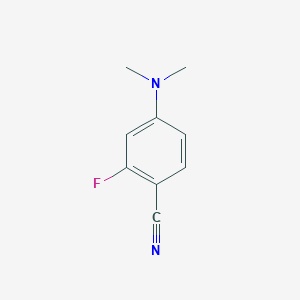

3-Bromo-5-methoxybenzamide is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is used in scientific research and has diverse applications due to its unique structure.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzamide includes a benzene ring with a bromo group at the 3rd position and a methoxy group at the 5th position . The compound also contains a carboxamide group .Physical and Chemical Properties Analysis

3-Bromo-5-methoxybenzamide is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Descubrimiento de Fármacos

3-Bromo-5-metoxibenzamida: es un compuesto que puede utilizarse en química medicinal para el diseño y descubrimiento de nuevos fármacos. Su estructura permite la exploración de nuevas interacciones con objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos . Los grupos bromo y metoxilo del compuesto pueden modificarse para mejorar las propiedades del fármaco, como la potencia, la selectividad y la farmacocinética.

Síntesis Orgánica: Bloques de Construcción

En la síntesis orgánica, This compound sirve como un bloque de construcción versátil. Puede someterse a diversas reacciones químicas, incluidas reacciones de acoplamiento y sustituciones, lo que lo hace valioso para construir moléculas orgánicas complejas . Su reactividad se puede aprovechar para sintetizar una amplia gama de derivados con posibles aplicaciones en diferentes industrias químicas.

Investigación Bioquímica: Estudios Antioxidantes y Antibacterianos

La investigación bioquímica ha demostrado que los derivados de benzamida, como This compound, exhiben actividades antioxidantes y antibacterianas . Estas propiedades los hacen adecuados para estudiar enfermedades relacionadas con el estrés oxidativo y desarrollar nuevos agentes antibacterianos, contribuyendo a la comprensión de los mecanismos de la enfermedad y las opciones de tratamiento.

Aplicaciones Industriales: Ciencia de Materiales

Las propiedades únicas de This compound pueden explotarse en la ciencia de los materiales para el desarrollo de nuevos materiales con características específicas. Su incorporación a polímeros o recubrimientos podría mejorar las propiedades de los materiales, como la estabilidad térmica y la resistencia a la degradación.

Estudios Ambientales: Ecotoxicología

This compound: podría utilizarse en estudios ambientales para evaluar el impacto de compuestos similares en los ecosistemas. Su comportamiento en diferentes condiciones ambientales puede proporcionar información sobre las vías de degradación y los posibles efectos ecotoxicológicos de sustancias relacionadas .

Descubrimiento de Fármacos: Quimioinformática

En el campo del descubrimiento de fármacos, This compound puede incluirse en bases de datos quimioinformáticas para facilitar la identificación de nuevos candidatos a fármacos. Sus datos estructurales se pueden utilizar en modelos computacionales para predecir la actividad biológica y optimizar los compuestos líderes .

Estudios Farmacéuticos: Farmacodinamia y Farmacocinética

Los estudios farmacéuticos pueden utilizar This compound para investigar su farmacodinamia y farmacocinética. Comprender cómo interactúa con los sistemas biológicos y sus vías metabólicas puede informar el desarrollo de fármacos con mejor eficacia y perfiles de seguridad .

Química Analítica: Cromatografía y Espectroscopia

En química analítica, This compound se puede utilizar como un compuesto estándar o de referencia en métodos cromatográficos y espectroscópicos. Sus propiedades físicas y químicas bien definidas lo hacen adecuado para calibrar instrumentos y validar procedimientos analíticos .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZHRBOXZTZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727981 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177558-45-0 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

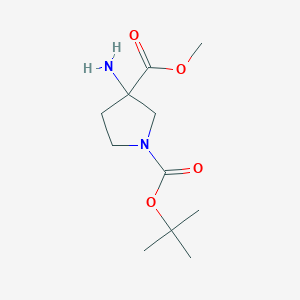

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)

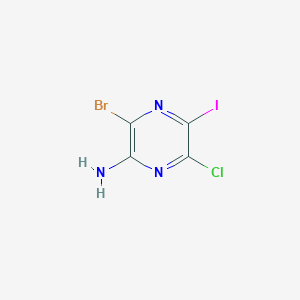

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

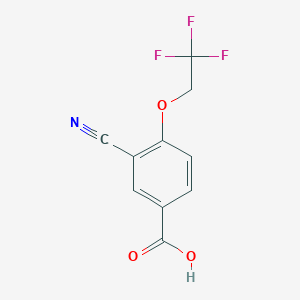

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

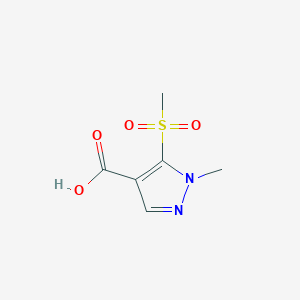

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)